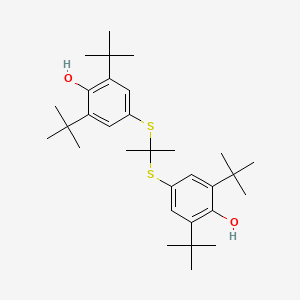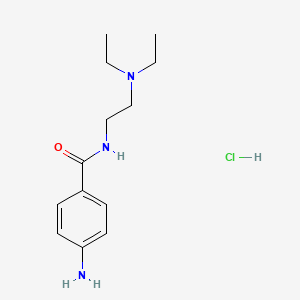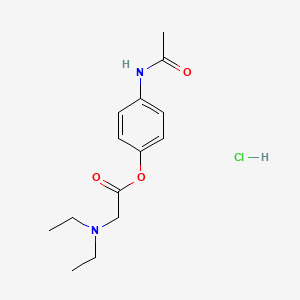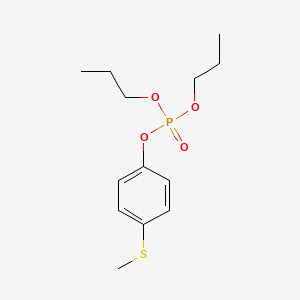
4-叔丁基苯酚
概述
描述
科学研究应用
ICX5609070 具有广泛的科学研究应用,包括:
化学: 用作合成各种有机化合物的先驱体。
生物学: 用于开发生物粘合剂和生物相容材料。
医学: 研究其在药物递送系统和医用粘合剂中的潜在用途。
工业: 用于生产高性能涂料、粘合剂和密封剂.
作用机制
ICX5609070 的作用机制主要涉及其与各种基材形成强粘合键的能力。酚羟基与基材表面相互作用,形成牢固的粘合界面。此外,该化合物的耐化学性增强了其在恶劣环境中的耐用性和性能 .
生化分析
Biochemical Properties
4-Tert-butylphenol plays a significant role in biochemical reactions due to its phenolic structure. It interacts with various enzymes, proteins, and other biomolecules. One of the notable interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The hydroxyl group in 4-Tert-butylphenol allows it to form hydrogen bonds with amino acid residues in enzyme active sites, influencing enzyme activity and stability .
Cellular Effects
4-Tert-butylphenol has been shown to affect various types of cells and cellular processes. It can induce oxidative stress by increasing the production of reactive oxygen species (ROS) within cells. This oxidative stress can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For example, in zebrafish embryos, 4-Tert-butylphenol exposure resulted in reduced embryo hatchability and morphological abnormalities . Additionally, it can cause cardiotoxicity and hypopigmentation by altering the expression of genes related to cardiac development and melanin synthesis .
Molecular Mechanism
The molecular mechanism of 4-Tert-butylphenol involves its interaction with cellular proteins and enzymes. It acts as a weak organic acid due to the presence of the hydroxyl group, which can donate a proton. This property allows 4-Tert-butylphenol to participate in acid-base reactions and influence enzyme activity. It can also bind to estrogen receptors, acting as an endocrine disruptor and altering gene expression . The compound’s ability to generate ROS further contributes to its molecular effects by initiating apoptosis through pathways involving p53, bcl-2, and caspase-3 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Tert-butylphenol can change over time. The compound’s stability and degradation are crucial factors in its long-term impact on cellular function. Studies have shown that 4-Tert-butylphenol can cause time-dependent oxidative damage and developmental toxicity in zebrafish embryos . The stability of 4-Tert-butylphenol in various environments, including its solubility in water and resistance to degradation, influences its persistence and long-term effects .
Dosage Effects in Animal Models
The effects of 4-Tert-butylphenol vary with different dosages in animal models. In zebrafish, exposure to 4-Tert-butylphenol at concentrations of 3, 6, and 12 μM induced developmental toxicity, including reduced embryo hatchability and morphological abnormalities . Higher doses of 4-Tert-butylphenol can lead to more severe toxic effects, such as increased oxidative stress and apoptosis. These findings highlight the importance of dosage in determining the compound’s impact on biological systems.
Metabolic Pathways
4-Tert-butylphenol is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the hydroxylation of 4-Tert-butylphenol, leading to the formation of metabolites that can be further processed by conjugation reactions. The compound’s metabolism can affect metabolic flux and alter the levels of metabolites within cells .
Transport and Distribution
The transport and distribution of 4-Tert-butylphenol within cells and tissues are influenced by its chemical properties. The compound can be absorbed through the respiratory tract and skin, allowing it to enter the bloodstream and be distributed to various tissues . Within cells, 4-Tert-butylphenol can interact with transporters and binding proteins that facilitate its movement and accumulation in specific cellular compartments.
Subcellular Localization
4-Tert-butylphenol’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within cells can influence its interactions with enzymes and other biomolecules, affecting its overall biochemical effects .
准备方法
合成路线和反应条件
ICX5609070 的合成涉及对叔丁基苯酚与甲醛的反应。反应通常在酸性或碱性条件下进行,催化剂的选择会影响所得树脂的分子量和性质。该反应可以表示如下:
C6H5C(CH3)3+CH2O→C6H4C(CH3)3CH2OH
工业生产方法
在工业环境中,ICX5609070 的生产是在大型反应器中进行的,在反应器中,对叔丁基苯酚和甲醛在催化剂存在下混合。将反应混合物加热至特定温度以确保完全聚合。所得树脂随后被纯化并加工成各种形式,例如粉末或溶液,具体取决于预期应用 {_svg_2}.
化学反应分析
反应类型
ICX5609070 会经历几种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成醌和其他氧化产物。
还原: 还原反应可以将树脂转化为更低分子量的化合物。
取代: 酚羟基可以与各种试剂发生取代反应。
常见的试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 在碱性或酸性条件下使用卤代烷和酰氯等试剂。
主要生成物
氧化: 醌和其他氧化衍生物。
还原: 更低分子量的酚类化合物。
取代: 烷基化或酰基化的酚醛树脂。
相似化合物的比较
类似化合物
酚醛树脂: 结构相似,但缺少叔丁基,导致粘合性能不同。
间苯二酚甲醛树脂: 含有间苯二酚而不是对叔丁基苯酚,导致耐化学性和粘合强度不同。
脲醛树脂: 使用尿素而不是酚类化合物,导致不同的机械性能和应用.
独特性
ICX5609070 由于存在叔丁基而具有独特性,与其他酚醛树脂相比,它增强了耐化学性和粘合性能。这使其特别适合需要高耐用性和性能的应用 .
属性
IUPAC Name |
4-tert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPQWRBYOIRBIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Record name | 4-TERT-BUTYL PHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19934 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30813-81-1 | |
| Record name | Phenol, 4-(1,1-dimethylethyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30813-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1020221 | |
| Record name | 4-(1,1-Dimethylethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals or practically white flakes. Has a disinfectant-like odor. May float or sink in water. Insoluble in water. (NTP, 1992), Solid, White needle-like crystals, phenolic odour | |
| Record name | 4-TERT-BUTYL PHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19934 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-tert-Butylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032063 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 4-(1,1-Dimethylethyl) phenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/604/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
463.1 °F at 760 mmHg (NTP, 1992), 237.00 °C. @ 760.00 mm Hg | |
| Record name | 4-TERT-BUTYL PHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19934 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-tert-Butylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032063 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
235 °F (NTP, 1992) | |
| Record name | 4-TERT-BUTYL PHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19934 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Insoluble (NTP, 1992), 0.58 mg/mL at 25 °C, insoluble in water; soluble in ethanol; soluble in ether, moderately soluble (in ethanol) | |
| Record name | 4-TERT-BUTYL PHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19934 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-tert-Butylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032063 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 4-(1,1-Dimethylethyl) phenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/604/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.908 at 176 °F (NTP, 1992) - Less dense than water; will float | |
| Record name | 4-TERT-BUTYL PHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19934 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Density |
5.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
| Record name | 4-TERT-BUTYL PHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19934 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
1 mmHg at 158 °F (NTP, 1992) | |
| Record name | 4-TERT-BUTYL PHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19934 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
98-54-4 | |
| Record name | 4-TERT-BUTYL PHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19934 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-tert-Butylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-tert-Butylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3697 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(1,1-Dimethylethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.436 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-TERT-BUTYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O81VMW36CV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-tert-Butylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032063 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
214 °F (NTP, 1992), 99 °C | |
| Record name | 4-TERT-BUTYL PHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19934 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-tert-Butylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032063 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-tert-Butylphenol?
A1: 4-tert-Butylphenol has a molecular formula of C10H14O and a molecular weight of 150.22 g/mol.
Q2: Are there any spectroscopic data available for 4-tert-Butylphenol?
A2: Yes, several spectroscopic techniques have been employed to characterize 4-TBP. Infrared (IR) spectroscopy can identify the presence of specific functional groups, such as the hydroxyl group (-OH) and the aromatic ring. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the arrangement of atoms within the molecule. Additionally, UV-Vis spectroscopy can be used to study the compound's light absorption characteristics. [, , ]
Q3: How does the presence of 4-tert-Butylphenol impact the molecular weight properties of polycarbonate?
A3: Research suggests that 4-TBP acts as an effective end-capping agent in polycarbonate synthesis. [, ] It's been observed that increasing the concentration of 4-TBP during polymerization leads to a decrease in the average molecular weight of the resulting polycarbonate. This control over molecular weight is crucial for tailoring the material properties of polycarbonate for specific applications.
Q4: Can 4-tert-Butylphenol be synthesized catalytically?
A4: Yes, 4-tert-Butylphenol can be synthesized through the alkylation of phenol. Studies have demonstrated the effectiveness of various catalysts in this reaction, including chloride-aluminium(III) chloride ionic liquids. [] These ionic liquids have shown promising results, offering high conversion rates and improved reaction conditions compared to traditional Lewis acid catalysts.
Q5: What is the role of H-MCM-41 in the conversion of 2,6-di-tert-butylphenol?
A5: Research indicates that the mesoporous H-MCM-41 acts as an efficient catalyst in the conversion of 2,6-di-tert-butylphenol. [] This reaction yields various products, including 2-tert-butylphenol, 2,4,6-tri-tert-butylphenol, 2,4-di-tert-butylphenol, and 4-tert-butylphenol, along with di- and tri-isobutylene. Interestingly, the reaction conditions, particularly temperature, significantly influence the product distribution.
Q6: How is 4-tert-Butylphenol degraded in the environment?
A6: Studies have identified a bacterial strain, Sphingobium fuliginis OMI, capable of utilizing 4-TBP as its sole source of carbon and energy. [, ] This bacterium initiates degradation through phenolic ring hydroxylation, followed by a meta-cleavage pathway. This finding holds promise for bioremediation strategies to mitigate 4-TBP pollution in the environment.
Q7: How does the toxicity of 4-tert-Butylphenol compare to 4-tert-Octylphenol in aquatic environments?
A7: Research has focused on comparing the dietary and waterborne toxicity of 4-TBP and 4-tert-Octylphenol (4-t-OP) using the benthic ostracod, Heterocypris incongruens. [] Interestingly, the study revealed that dietary exposure to 4-TBP was more toxic than aqueous exposure, while the opposite was true for 4-t-OP. This highlights the importance of considering different exposure routes when assessing the environmental risks of these alkylphenols.
Q8: How can residual monomers and polymerization regulators, including 4-tert-Butylphenol, be determined in polycarbonate?
A8: High-performance liquid chromatography (HPLC) coupled with an ultraviolet (UV) detector has been successfully employed to determine residual monomers and polymerization regulators, including 4-TBP, in polycarbonate. [] This method provides accurate quantification of these compounds, even at low concentrations, making it a valuable tool for quality control in polycarbonate production.
Q9: What analytical techniques are employed to monitor the photocatalytic degradation of 4-tert-Butylphenol?
A9: Various analytical techniques are used to monitor the photocatalytic degradation of 4-TBP. These include UV-VIS spectroscopy to track changes in the absorption spectrum of the solution, indicating the degradation of 4-TBP. Additionally, techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) can identify and quantify the degradation products, providing insights into the degradation pathway. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














